molecular formula C14H15BrN8 B2739592 5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201395-71-1

5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2739592
CAS RN: 2201395-71-1
M. Wt: 375.234
InChI Key: FIPKODAIVWJZSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and an azetidine ring. These rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions such as hydrogen bonding, pi stacking, and dipole-dipole interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the bromine atom could be a site for nucleophilic substitution, and the amine groups could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make it a base, and the bromine atom could make it relatively heavy and polar .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo and pyrimidine structures have shown promising anticancer activities . They can inhibit the growth of various cancer cell lines, making them potential candidates for cancer treatment .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, which could be useful in the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo and pyrimidine structures have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions .

Antioxidant Activity

These compounds have shown antioxidant properties . They can neutralize harmful free radicals in the body, which may help in preventing various diseases associated with oxidative stress .

Antiviral Activity

Compounds with the 1,2,4-triazolo structure have potential antiviral activities . They could be used in the development of new antiviral drugs .

Enzyme Inhibition

These compounds can act as enzyme inhibitors . They can inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Agents

Compounds with the 1,2,4-triazolo structure have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis .

CDK2 Inhibition

Compounds with the pyrazolo and pyrimidine structures have shown potential as CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit diverse biological activities, such as antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

5-bromo-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKODAIVWJZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

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